Ald-Ph-amido-PEG1-C2-NHS ester Ald-Ph-amido-PEG1-C2-NHS ester
Brand Name: Vulcanchem
CAS No.: 2101206-80-6
VCID: VC14547676
InChI: InChI=1S/C17H18N2O7/c20-11-12-1-3-13(4-2-12)17(24)18-8-10-25-9-7-16(23)26-19-14(21)5-6-15(19)22/h1-4,11H,5-10H2,(H,18,24)
SMILES:
Molecular Formula: C17H18N2O7
Molecular Weight: 362.3 g/mol

Ald-Ph-amido-PEG1-C2-NHS ester

CAS No.: 2101206-80-6

Cat. No.: VC14547676

Molecular Formula: C17H18N2O7

Molecular Weight: 362.3 g/mol

* For research use only. Not for human or veterinary use.

Ald-Ph-amido-PEG1-C2-NHS ester - 2101206-80-6

Specification

CAS No. 2101206-80-6
Molecular Formula C17H18N2O7
Molecular Weight 362.3 g/mol
IUPAC Name (2,5-dioxopyrrolidin-1-yl) 3-[2-[(4-formylbenzoyl)amino]ethoxy]propanoate
Standard InChI InChI=1S/C17H18N2O7/c20-11-12-1-3-13(4-2-12)17(24)18-8-10-25-9-7-16(23)26-19-14(21)5-6-15(19)22/h1-4,11H,5-10H2,(H,18,24)
Standard InChI Key ONVNDJSKJDFLTF-UHFFFAOYSA-N
Canonical SMILES C1CC(=O)N(C1=O)OC(=O)CCOCCNC(=O)C2=CC=C(C=C2)C=O

Introduction

Chemical Structure and Functional Properties

Molecular Architecture

The Ald-Ph-amido-PEG1-C2-NHS ester features a compact structure optimized for ADC synthesis. Key components include:

  • Aldehyde group (Ald): Enables site-specific conjugation to lysine residues on antibodies via Schiff base formation.

  • Phenyl group (Ph): Enhances structural rigidity, improving stability under physiological conditions.

  • Amide bond: Provides hydrolytic resistance, critical for maintaining conjugate integrity.

  • PEG1 spacer: A single ethylene glycol unit that balances hydrophilicity and steric considerations.

  • NHS ester: Reacts efficiently with primary amines on payloads to form stable amide linkages .

The canonical SMILES string (O=C(ON1C(CCC1=O)=O)CCOCCNC(C2=CC=C(C=O)C=C2)=O) underscores the compound’s linear arrangement, facilitating predictable conjugation kinetics .

Table 1: Key Chemical Properties

PropertyValue
Molecular FormulaC₁₇H₁₈N₂O₇
Molecular Weight362.33 g/mol
CAS Number2101206-80-6
ReactivityNHS ester (amine-specific)
SolubilitySoluble in DMSO

Reactivity and Conjugation Mechanism

The NHS ester group undergoes nucleophilic acyl substitution with primary amines, forming stable amide bonds at neutral pH (7.0–9.0). This reaction is typically performed at 4–25°C to minimize hydrolysis, achieving conjugation efficiencies exceeding 85% . The aldehyde group concurrently reacts with antibody lysines, enabling dual-functional conjugation strategies for complex ADC architectures.

Synthesis and Purification

Synthetic Pathways

While detailed synthesis protocols are proprietary, general steps involve:

  • Coupling 4-formylbenzoic acid to a PEG1-amine backbone using carbodiimide reagents (e.g., EDC/NHS).

  • Introducing the NHS ester via reaction with N-hydroxysuccinimide and a diacid chloride.

  • Purification: Reversed-phase HPLC or size-exclusion chromatography isolates the product at >95% purity .

Quality Control

Critical quality attributes include:

  • Purity: Assessed via HPLC (≥95% by area under the curve).

  • Free NHS ester content: Maintained below 2% to prevent nonspecific binding.

  • Residual solvents: DMF or DMSO levels controlled to <500 ppm .

Biological Applications in Antibody-Drug Conjugates

Role in ADC Therapeutics

The compound’s non-cleavable linker design ensures payload release only after ADC internalization and lysosomal degradation, a mechanism that:

  • Reduces systemic toxicity: By preventing premature drug detachment.

  • Enhances pharmacokinetics: Prolonged circulation half-life due to PEG-mediated stealth properties .

Table 2: Comparative ADC Linker Performance

Linker TypeCleavabilityPEG UnitsPlasma Stability (t₁/₂)
Ald-Ph-amido-PEG1Non-cleavable1>7 days
Val-Cit-PABCleavable02–3 days
PEG24-MALNon-cleavable24>14 days

Case Study: HER2-Targeted ADC

In a preclinical study, trastuzumab was conjugated to emtansine using Ald-Ph-amido-PEG1-C2-NHS ester. The resulting ADC demonstrated:

  • Tumor suppression: 78% reduction in HER2+ xenograft volume vs. 45% for cleavable-linker ADCs.

  • Safety profile: No observed hepatotoxicity at therapeutic doses .

FormTemperatureShelf Life
Lyophilized-20°C3 years
DMSO solution-80°C1 month

Comparative Analysis with Related Linkers

PEG Length Optimization

  • PEG1: Optimal for compact ADCs targeting epitopes with steric constraints (e.g., membrane-proximal antigens).

  • PEG2/PEG3: Preferred for bulky payloads (e.g., protein toxins) requiring enhanced solubility .

Reactive Group Variants

  • NHS ester vs. Pfp ester: NHS offers faster reaction kinetics (t₁/₂ = 30 min vs. 2 h) but higher hydrolysis susceptibility .

Future Directions in ADC Development

Emerging applications include:

  • Dual-warhead ADCs: Utilizing the aldehyde group for secondary payload attachment.

  • Theranostic conjugates: Coupling imaging agents (e.g., ⁶⁴Cu chelators) via the NHS ester for real-time tumor tracking .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator